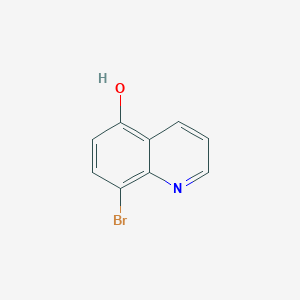

8-Bromoquinolin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromoquinolin-5-ol is a compound that belongs to the class of quinolines . Quinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Bromoquinolin-5-ol, often involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . These reactions can be conducted using either stannic chloride or indium (III) chloride .

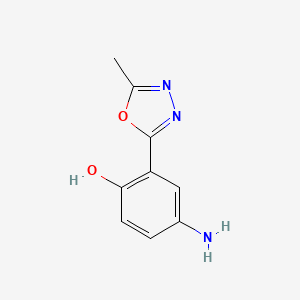

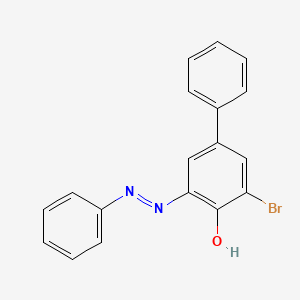

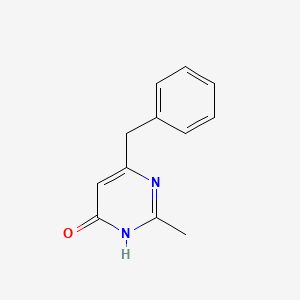

Molecular Structure Analysis

The molecular formula of 8-Bromoquinolin-5-ol is C9H6BrNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline derivatives, including 8-Bromoquinolin-5-ol, are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .

Physical And Chemical Properties Analysis

The molecular weight of 8-Bromoquinolin-5-ol is 224.05 g/mol . Other physical and chemical properties specific to 8-Bromoquinolin-5-ol were not found in the retrieved sources.

Scientific Research Applications

Synthetic Chemistry Building Block

8-Bromoquinolin-5-ol serves as a versatile building block in synthetic chemistry. It can be used to synthesize various quinoline derivatives, which are valuable scaffolds in organic synthesis . These derivatives are crucial for constructing complex molecules that can have pharmaceutical applications.

Pharmaceutical Research

In pharmaceutical research, 8-Bromoquinolin-5-ol is used to create compounds that may act as potential therapeutic agents. Its derivatives have been studied for their biological activities, including their potential use as antimalarial, antibacterial, and anticancer agents .

Material Science

This compound can also be used in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its bromine atom can be used to introduce further functional groups that modify the electronic properties of materials .

Analytical Chemistry

8-Bromoquinolin-5-ol can be employed as a reagent in analytical chemistry for the detection and quantification of other substances. Its specific reactivity with certain chemicals makes it a useful tool for chromatography and spectrometry .

Catalysis

The compound can act as a ligand in catalysis, facilitating various chemical reactions. It can bind to metals and form complexes that are used in catalytic cycles, especially in the field of green chemistry .

Biological Studies

In biological studies, 8-Bromoquinolin-5-ol derivatives can be used to study protein interactions and enzyme activities. They can serve as probes or inhibitors, providing insights into biological pathways and mechanisms .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, which is structurally related to 8-Bromoquinolin-5-ol, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name |

8-bromoquinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDUEAPSAXAQOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinolin-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)

![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)

![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)

![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)

![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)

![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)

![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)